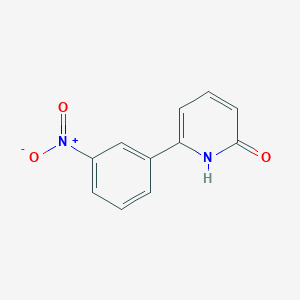![molecular formula C9H14ClNOS B1425234 (2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride CAS No. 1211477-99-4](/img/structure/B1425234.png)
(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride
Descripción general
Descripción
“(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride” is a chemical compound with the molecular formula C9H14ClNOS . It is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride” consists of 9 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
“(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride” has a molecular weight of 219.73 . Other physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación
Sorption of Phenoxy Herbicides to Soil and Minerals
Research by Werner, Garratt, and Pigott (2012) reviewed the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, highlighting the importance of soil parameters such as pH, organic carbon content, and iron oxides in the sorption process. This study could provide insights into environmental interactions of similar compounds (Werner, Garratt, & Pigott, 2012).
Antioxidant and Biological Activities of Phenolic Compounds
Pei, Ou, Huang, and Ou (2016) discussed the bioactivities of p-Coumaric acid and its conjugates, including antioxidant, anti-cancer, and anti-inflammatory activities. This could suggest potential pharmacological or nutraceutical applications for structurally related amine compounds (Pei, Ou, Huang, & Ou, 2016).
Transformation and Removal of Phenoxy Acids in Aquatic Environments
Muszyński, Brodowska, and Paszko (2019) reviewed the occurrence, transformation, and methods of removal of phenoxy acids in aquatic environments, focusing on biodegradation and photodegradation. This research could be relevant for understanding the environmental fate and degradation pathways of similar chemical compounds (Muszyński, Brodowska, & Paszko, 2019).
Health Benefits and Chemical Properties of Phenolamides
Wang, Snooks, and Sang (2020) explored the chemistry and health benefits of dietary phenolamides, indicating potential nutraceutical applications for compounds with similar bioactivities (Wang, Snooks, & Sang, 2020).
Propiedades
IUPAC Name |
2-(4-methylsulfanylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-12-9-4-2-8(3-5-9)11-7-6-10;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDNJAGFNAYFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride](/img/structure/B1425166.png)



